![molecular formula C19H12Cl2N2O B2941018 4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile CAS No. 341964-42-9](/img/structure/B2941018.png)
4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile
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Description
Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound, due to its complex structure, is likely to be a candidate for pharmaceutical research. Its structural similarity to known bioactive compounds suggests potential activity as a receptor antagonist or enzyme inhibitor. For instance, derivatives of similar compounds have shown efficacy as cannabinoid-1 receptor antagonists with potential applications in treating obesity and metabolic syndrome .
Biological Studies
Compounds with similar structures have been utilized in biological studies to understand cell signaling pathways and receptor-ligand interactions. This compound could serve as a tool in dissecting complex biological processes or as a fluorescent marker due to its potential for chemical modification .
Neuroscience Research
Given the structural complexity and potential for central nervous system activity, this compound might be used in neuroscience research. It could help in studying neuroreceptor dynamics or serve as a lead compound for developing neuroprotective drugs .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c1-11-2-4-12(5-3-11)18-9-15(16(10-22)19(24)23-18)14-7-6-13(20)8-17(14)21/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSAFYSYOMQELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-hydroxy-6-(4-methylphenyl)nicotinonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.